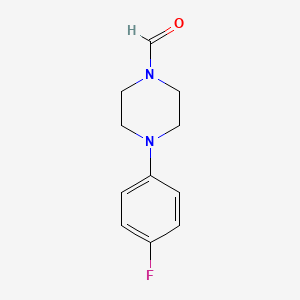

4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Description

Contextual Significance within Contemporary Medicinal Chemistry Research

In the landscape of modern medicinal chemistry, the demand for novel chemical entities with improved efficacy and pharmacokinetic profiles is ever-present. The structure of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde is particularly relevant in this context. The fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the piperazine (B1678402) ring is a well-known pharmacophore that can improve aqueous solubility and bioavailability. The carbaldehyde function serves as a synthetic handle for constructing a wide array of derivatives, making it a valuable tool for researchers exploring new therapeutic agents.

The strategic placement of the fluorine atom on the phenyl ring is of particular importance. Fluorine's high electronegativity can modulate the electronic properties of the molecule, influencing its interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to a longer duration of action for the resulting drug candidates.

Overview of the Piperazine Scaffold's Role in Bioactive Small Molecules

The piperazine ring is a ubiquitous feature in a vast number of clinically approved drugs and experimental therapeutic agents. mdpi.com Its prevalence is due to a combination of favorable physicochemical properties and its ability to serve as a versatile linker or scaffold. mdpi.com The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the attachment of various substituents to optimize biological activity and pharmacokinetic parameters. mdpi.com

The piperazine moiety is a common component in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal medications. Its ability to exist in a protonated state at physiological pH often enhances water solubility, which is a crucial factor for drug delivery and absorption.

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Infectious Diseases | Antivirals, Antifungals, Antibacterials |

| Oncology | Kinase Inhibitors, Anti-proliferative agents |

| Cardiovascular Diseases | Calcium Channel Blockers |

Current Research Trajectories for Fluorophenyl-Substituted Piperazine Derivatives

The incorporation of a fluorophenyl group into the piperazine scaffold has been a successful strategy in the development of numerous bioactive compounds. Current research is actively exploring new applications for this chemical motif in a variety of therapeutic areas.

One significant area of investigation is in the development of novel agents for neurological disorders. The (4-fluorophenyl)piperazine unit is a key component in several compounds being studied for their effects on serotonin (B10506) and dopamine (B1211576) receptors, which are important targets for the treatment of depression, anxiety, and psychosis. researchgate.net

Furthermore, researchers are synthesizing and evaluating fluorophenyl-substituted piperazine derivatives for their potential as antimicrobial and anti-inflammatory agents. researchgate.netresearchgate.net Studies have shown that molecules incorporating this scaffold can exhibit significant activity against various pathogens and can modulate inflammatory pathways. researchgate.netresearchgate.net The ongoing exploration of these derivatives continues to highlight the therapeutic potential of this structural class.

Table 2: Research Focus on Derivatives of the (4-Fluorophenyl)piperazine Scaffold

| Research Area | Therapeutic Target/Application |

| Neurology | Serotonin and Dopamine Receptor Ligands |

| Infectious Diseases | Antibacterial and Antifungal Agents |

| Inflammation | Anti-inflammatory Drug Candidates |

| Oncology | Anticancer Agents |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCOKPDDWLDIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458721 | |

| Record name | STK175440 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831170-44-6 | |

| Record name | STK175440 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl Piperazine 1 Carbaldehyde

Established Synthetic Routes to 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

The synthesis of this compound can be achieved through several established methodologies. These routes primarily involve the modification of a pre-existing 4-(4-fluorophenyl)piperazine core or the direct introduction of the formyl group onto a substituted piperazine (B1678402).

Derivatization from 4-(4-Fluorophenyl)piperazine Precursors

A primary and straightforward approach to this compound involves the derivatization of its immediate precursor, 1-(4-fluorophenyl)piperazine (B120373). This starting material is commercially available and can be synthesized through various methods, including the palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation between 1-bromo-4-fluorobenzene (B142099) and piperazine. Another established route involves the reaction of 4-fluoroaniline (B128567) with bis(2-chloroethyl)amine.

Once 1-(4-fluorophenyl)piperazine is obtained, the introduction of the carbaldehyde functional group at the N1 position is typically achieved through a formylation reaction. This transformation can be accomplished using a variety of formylating agents.

Direct Formylation Reactions of Substituted Piperazines

The direct formylation of the N1 nitrogen of 1-(4-fluorophenyl)piperazine is the most common method for the synthesis of the title compound. This reaction introduces the aldehyde functionality in a single, efficient step. A variety of reagents and conditions can be employed for this transformation, with the choice often depending on the desired scale, yield, and purity.

Common formylating agents include:

Formic acid: This can be used directly or in the presence of a dehydrating agent.

N,N-Dimethylformamide (DMF): In the presence of a suitable activating agent like phosphorus oxychloride (Vilsmeier-Haack reaction) or sulfuryl chloride.

Ethyl formate: This can serve as a formylating agent, often under elevated temperatures.

The reaction conditions for these formylations are generally mild and proceed with high yields, making this a preferred synthetic route.

| Formylating Agent | Typical Conditions | Reference |

| Formic Acid / Acetic Anhydride | Reflux | Generic formylation |

| N,N-Dimethylformamide / POCl₃ | 0 °C to room temperature | Vilsmeier-Haack Reaction |

| Ethyl Formate | Reflux | Generic formylation |

Multi-Component and One-Pot Synthetic Strategies

Modern synthetic chemistry increasingly focuses on the development of multi-component and one-pot reactions to enhance efficiency and reduce waste. While specific multi-component reactions leading directly to this compound are not extensively documented in the literature, the principles of such strategies can be applied.

A hypothetical multi-component approach could involve the reaction of 4-fluoroaniline, a suitable dielectrophile (such as a bis(2-haloethyl)amine derivative), and a source of the formyl group in a single reaction vessel. Such a strategy would offer significant advantages in terms of atom economy and reduced purification steps. One-pot syntheses of various substituted piperazines have been reported, suggesting the feasibility of adapting these methods for the target molecule. nih.govnih.govresearchgate.netsemanticscholar.org

Advanced Synthetic Reactions Utilizing this compound as a Key Building Block

The synthetic utility of this compound lies in its capacity to undergo further chemical transformations at both the piperazine nitrogen and the aldehyde moiety. These reactions allow for its incorporation into more complex molecular architectures.

N-Alkylation and Acylation Strategies on the Piperazine Nitrogen

While the N1 nitrogen of this compound is formylated, the secondary amine within the piperazine ring of the precursor, 1-(4-fluorophenyl)piperazine, is a key site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations for building molecular diversity from this core.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. These reactions are crucial for the synthesis of a wide range of biologically active compounds.

N-Acylation: The reaction of 1-(4-fluorophenyl)piperazine with acyl chlorides or anhydrides yields the corresponding amides. This acylation can be a competing reaction during the formylation step if conditions are not carefully controlled. However, deliberate acylation with various acylating agents is a common strategy for the synthesis of diverse derivatives. For instance, the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone demonstrates the acylation of a substituted piperazine. nih.gov

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperazine |

| N-Acylation | Acyl chloride, Base | N-Acyl piperazine |

Reductive Amination Protocols with Aldehyde Moieties

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, most notably reductive amination. researchgate.net This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

This powerful C-N bond-forming reaction allows for the coupling of the this compound core to a wide range of amine-containing molecules. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction medium and the presence of other reducible functional groups.

A notable application of this chemistry is in the synthesis of radiolabeled compounds for positron emission tomography (PET). For example, 1-(4-[¹⁸F]Fluorophenyl)piperazine has been used in reductive amination reactions with various aldehydes to synthesize ¹⁸F-labeled ligands for imaging studies. researchgate.net This highlights the importance of the reductive amination of arylpiperazine derivatives in the development of diagnostic agents.

| Amine Substrate | Reducing Agent | Product |

| Primary Amine (R-NH₂) | NaBH(OAc)₃ | 1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-R-amine |

| Secondary Amine (R₂NH) | NaBH₃CN | 1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-R₂-amine |

Palladium-Catalyzed Coupling Reactions for Aromatic Linkages (e.g., Hartwig-Buchwald N-Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C–N) bonds, and the Buchwald-Hartwig amination has become a cornerstone in the synthesis of aryl amines. researchgate.net This reaction is particularly relevant for derivatives of 4-(4-fluorophenyl)piperazine, enabling the facile creation of complex aromatic structures. Research has demonstrated the efficacy of Pd-catalyzed N-arylation on the core structure of 1-(4-fluorophenyl)piperazine, providing a strong model for the expected reactivity of its carbaldehyde derivative.

In studies involving the synthesis of radiolabeled neuroligands, the N-arylation of 4-[¹⁸F]fluoro-iodobenzene with piperazine has been extensively investigated. wikipedia.orgresearcher.life These studies highlight the critical components for a successful coupling reaction. Various palladium catalysts, solvents, and bases have been tested to optimize the formation of the 1-(4-fluorophenyl)piperazine linkage. Weak inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) were found to be essential for the arylation step. wikipedia.orgresearcher.life The choice of solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) showing high conversion rates, often comparable to or exceeding those in traditional solvents like toluene. wikipedia.orgresearcher.life In DMSO, near-quantitative conversion was observed. researcher.life

The catalytic system itself is a key variable. Different palladium catalysts and phosphine (B1218219) ligands have been explored to achieve high yields and functional group tolerance, a hallmark of the Buchwald-Hartwig reaction. researchgate.netmasterorganicchemistry.com The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the catalyst. researchgate.net

Table 1: Conditions for Palladium-Catalyzed N-Arylation of Piperazine with 4-Fluoro-iodobenzene

| Catalyst System | Base | Solvent | Conversion Rate | Reference |

|---|---|---|---|---|

| Various Pd catalysts | K₃PO₄ or Cs₂CO₃ | DMF | > 70% | wikipedia.org |

| Various Pd catalysts | K₃PO₄ or Cs₂CO₃ | DMSO | Quantitative | researcher.life |

| Various Pd catalysts | K₃PO₄ or Cs₂CO₃ | Toluene | Comparable to DMF | researcher.life |

Chemical Reactivity and Transformation Pathways

The unique combination of functional groups in this compound allows for a diverse range of chemical transformations.

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the piperazine ring allows for numerous modifications.

Reductive Amination: This reaction is a cornerstone for forming C-N bonds and is widely used in medicinal chemistry to introduce amine diversity. nih.gov The carbaldehyde of the title compound can react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a more complex amine. nih.govnih.gov For instance, the general procedure for synthesizing N-arylpiperazine derivatives often involves the reductive amination of a substituted phenylpiperazine with an aldehyde. nih.gov In a closely related synthesis, various phenylpiperazines were successfully reacted with 4-nitrobenzaldehyde (B150856) in the presence of NaBH₃CN to produce the corresponding N-benzylpiperazine derivatives in good yields. nih.gov This demonstrates the high reactivity of the aldehyde and the stability of the piperazine core under these conditions.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. mdpi.comacs.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the electrophilic carbonyl carbon of the aldehyde. acs.org This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. acs.orgpressbooks.pub By choosing the appropriate Wittig reagent, the carbaldehyde of this compound can be transformed into a variety of vinyl-substituted piperazines, providing a route to extend the carbon chain and introduce new functionalities. libretexts.org

The fluorophenyl group can also be a site for further chemical modification, primarily through aromatic substitution reactions. The fluorine atom influences the reactivity of the aromatic ring in two opposing ways: it is strongly electron-withdrawing through the inductive effect (deactivating) but can donate electron density through resonance (activating). acs.org

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the net effect of the fluorine atom is a weak deactivation of the ring compared to benzene (B151609). However, due to resonance effects, it is an ortho, para-director. youtube.com In fact, reactions at the para position of fluorobenzene (B45895) can be faster than those on benzene itself, highlighting the potent directing effect of fluorine. acs.org For this compound, the para position is already occupied by the piperazine ring. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) would be directed to the ortho positions (carbons 2 and 6) relative to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is further activated by strong electron-withdrawing groups. masterorganicchemistry.com While the piperazine-1-carbaldehyde moiety is not a strong electron-withdrawing group in the classical sense, SNAr reactions could potentially be achieved under forcing conditions with strong nucleophiles, allowing for the replacement of the fluorine atom. This pathway provides a route to introduce a wide range of nucleophiles, including alkoxides, thiolates, and amines, directly onto the aromatic ring.

The piperazine ring is a saturated six-membered heterocycle that is generally considered a stable scaffold under most synthetic conditions. A review of the scientific literature did not reveal specific studies focused on the ring-opening or rearrangement of the this compound core. Such transformations are not typical for this class of compounds and would likely require harsh reaction conditions or specialized catalysts designed to cleave the robust C-N or C-C bonds of the ring system.

Green Chemistry Principles in the Synthesis of Piperazine-1-carbaldehyde Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound derivatives to improve sustainability.

One key area of focus is the use of greener solvents and catalysts. For instance, visible-light photoredox catalysis has emerged as a mild and environmentally friendly alternative to classical methods for the C-H functionalization of heterocycles like piperazine. This approach uses light energy to generate reactive intermediates in a controlled manner, often under mild conditions and without the need for stoichiometric, toxic reagents.

Another green strategy involves the development of one-pot synthetic methodologies. Combining multiple reaction steps, such as a Wittig olefination followed by a bromination, into a single procedure reduces waste by eliminating the need for intermediate workup and purification steps. Furthermore, the use of phase transfer catalysts can enhance reaction rates and efficiency in biphasic systems, often allowing for the use of water as a solvent and reducing the reliance on volatile organic compounds (VOCs). These approaches offer attractive avenues for the synthesis of piperazine derivatives in a more environmentally benign and atom-economical fashion.

Structural Elucidation and Advanced Spectroscopic Characterization of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton of the formyl group (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 8.0-10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl oxygen.

The protons on the piperazine (B1678402) ring would likely appear as two distinct multiplets. The two methylene (B1212753) groups adjacent to the nitrogen atom of the formyl group (N-CHO) would be deshielded and are expected to resonate at approximately δ 3.5-3.8 ppm. The other two methylene groups, adjacent to the nitrogen attached to the fluorophenyl ring, would appear further upfield, likely in the δ 3.0-3.3 ppm range.

The aromatic protons of the 4-fluorophenyl group would exhibit a characteristic splitting pattern. Due to the symmetry of the para-substituted ring, two sets of signals are expected. The two protons ortho to the fluorine atom would appear as a multiplet, often a triplet-like pattern, around δ 6.9-7.1 ppm. The two protons ortho to the piperazine ring would also appear as a multiplet in a similar region, around δ 6.8-7.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-(4-Fluorophenyl)piperazine-1-carbaldehyde, distinct signals are anticipated for each carbon type.

The carbonyl carbon of the aldehyde group is the most deshielded and would appear significantly downfield, typically in the region of δ 160-170 ppm.

The carbons of the 4-fluorophenyl ring would show four distinct signals. The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large coupling constant (¹JCF) and resonate at a high chemical shift, typically around δ 155-160 ppm. The carbon atom attached to the piperazine nitrogen (C-N) would appear around δ 147-150 ppm. The two carbons ortho to the fluorine would be observed around δ 118-120 ppm (with a ²JCF coupling), and the two carbons meta to the fluorine would resonate near δ 115-117 ppm (with a ³JCF coupling).

The piperazine ring carbons would give rise to two signals. The methylene carbons adjacent to the formyl nitrogen are expected around δ 40-45 ppm, while the methylene carbons adjacent to the phenyl-substituted nitrogen would appear at a slightly lower field, around δ 48-52 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. caymanchem.com For a compound like this compound, the fluorine atom on the phenyl ring would produce a single signal. diva-portal.org The chemical shift of this signal is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov For aryl fluorides, the chemical shift typically falls within the range of δ -100 to -130 ppm relative to a CFCl₃ standard. rsc.org The presence of the electron-donating piperazine group would slightly shield the fluorine nucleus, shifting the signal upfield within this range.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. caymanchem.com For this molecule, COSY would show correlations between the adjacent protons on the aromatic ring and within each methylene group of the piperazine ring, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). caymanchem.com It would be used to definitively link each proton signal from the piperazine and phenyl groups to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₃FN₂O), the expected exact mass can be calculated.

The fragmentation of phenylpiperazine derivatives under mass spectrometry typically involves characteristic cleavage pathways. xml-journal.net The primary fragmentation sites are the bonds of the piperazine ring and the C-N bond connecting the piperazine to the phenyl ring. nih.govresearchgate.net

Common fragmentation patterns for phenylpiperazines include:

Cleavage of the piperazine ring, leading to the loss of fragments like C₂H₄N, resulting in characteristic ions. nih.gov

Fission of the bond between the phenyl ring and the piperazine nitrogen.

The presence of the formyl group would introduce additional fragmentation pathways, such as the loss of CO or the entire CHO group.

The resulting mass spectrum would show a molecular ion peak ([M]⁺) and several fragment ions that are characteristic of the phenylpiperazine and carbaldehyde moieties, allowing for confirmation of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:

A strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1670–1700 cm⁻¹.

C-H stretching vibrations for the aldehyde proton, usually appearing as a pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperazine ring, typically between 2800 and 3000 cm⁻¹. dergipark.org.tr

Aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

A strong band corresponding to the C-F stretching vibration, expected in the 1200–1250 cm⁻¹ range.

C-N stretching vibrations from the piperazine ring and its connection to the aromatic ring, typically observed between 1200 and 1350 cm⁻¹. dergipark.org.tr

These characteristic vibrational frequencies help to confirm the presence of the key functional groups within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the 4-fluorophenyl group, the piperazine ring, and the carbaldehyde group.

Expected Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretching | 2850-2750 |

| Carbonyl (C=O) | Stretching | 1740-1720 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N (piperazine) | Stretching | 1250-1020 |

| C-F (fluorophenyl) | Stretching | 1250-1000 |

The spectrum of the related compound, 1-(4-chlorophenyl)piperazine, shows characteristic N-H stretching vibrations between 3500 and 3250 cm⁻¹ and aromatic C-H stretching bands that are typically weak. scispace.com For this compound, the N-H band would be absent and replaced by a distinct carbonyl (C=O) stretching band, which is a strong indicator of the carbaldehyde group. The C-H stretching vibrations of the piperazine ring are anticipated in the 2950-2800 cm⁻¹ region. scispace.com

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for analyzing the vibrations of the aromatic ring and the piperazine skeleton.

Studies on piperazine itself have shown that it can exist in different conformations, such as the chair and boat forms, which can be distinguished by their Raman spectra. researchgate.net The chair conformation is generally more stable. For 1-(4-chlorophenyl)piperazine, Raman spectra have been successfully used in conjunction with DFT calculations to assign vibrational modes. scispace.com A similar approach for this compound would allow for a detailed analysis of its vibrational modes, including the characteristic C=O stretch of the carbaldehyde and the vibrations of the fluorophenyl group.

Expected Key Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | ~1000 |

| C=O | Stretching | 1735-1715 |

| Piperazine Ring | Ring Deformation | 800-600 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures provides strong evidence for its likely conformation.

The crystal structure of a derivative, 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide, has been determined, revealing that the piperazine ring adopts a chair conformation. nih.gov This is a common and energetically favorable conformation for piperazine and its derivatives. researchgate.net In this conformation, the substituents on the nitrogen atoms can be in either axial or equatorial positions. For this compound, it is highly probable that the 4-fluorophenyl group and the carbaldehyde group occupy equatorial positions to minimize steric hindrance.

The analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds (if any), van der Waals forces, and π-π stacking, which govern the macroscopic properties of the solid.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if synthesized)

Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This technique is only applicable if chiral analogues of this compound are synthesized.

Chirality could be introduced into the molecule, for example, by substituting the piperazine ring with a chiral group or by resolving the compound if it exists as a racemic mixture of atropisomers. If chiral analogues were available, CD spectroscopy would be instrumental in:

Determining the absolute configuration of the enantiomers.

Studying the conformational changes of the chiral molecule in solution.

Investigating interactions with other chiral molecules.

As of the current literature survey, there is no information available on the synthesis or CD spectroscopic analysis of chiral analogues of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the compound's chemical properties and potential interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. mdpi.com For 4-(4-Fluorophenyl)piperazine-1-carbaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), would predict key structural parameters. indexcopernicus.com This process minimizes the total energy of the molecule to find its most favorable conformation. The calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the piperazine (B1678402) ring is expected to adopt a stable chair conformation, a common feature in related structures. researchgate.net The electronic properties derived from DFT, such as total energy and dipole moment, are essential for understanding the molecule's stability and polarity.

Table 1: Representative DFT-Calculated Parameters for an Aryl-Piperazine Structure

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Total Energy (eV) | The total electronic energy of the optimized molecule in its ground state. | Varies based on functional/basis set |

| Dipole Moment (D) | A measure of the net molecular polarity. | ~2.0 - 5.0 D |

| C-C (phenyl) Bond Length (Å) | The distance between carbon atoms in the fluorophenyl ring. | 1.38 - 1.40 Å |

| C-N (piperazine) Bond Length (Å) | The distance between carbon and nitrogen atoms within the piperazine ring. | 1.45 - 1.47 Å |

Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is likely distributed over the electron-rich phenylpiperazine moiety, while the LUMO may be localized on the electron-withdrawing carbaldehyde group.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference (ELUMO - EHOMO), indicating chemical reactivity. |

Note: Specific energy values require dedicated quantum chemical calculations for the target molecule.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. jddtonline.info It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red typically indicates regions of high electron density (negative electrostatic potential), which are attractive to electrophiles. Conversely, blue indicates electron-deficient regions (positive electrostatic potential), which are susceptible to nucleophilic attack. researchgate.netdergipark.org.tr

In an MEP analysis of this compound, the most negative potential (red/yellow) would be expected around the electronegative oxygen atom of the carbaldehyde group and the fluorine atom on the phenyl ring. researchgate.net These sites represent the most likely points for electrophilic attack. Regions of positive potential (blue) would be concentrated around the hydrogen atoms, particularly any N-H protons if present, indicating sites for nucleophilic interaction. jddtonline.info

Natural Bond Orbital (NBO) analysis offers a detailed view of the electron delocalization and bonding interactions within a molecule. researchgate.net This method quantifies hyperconjugative interactions, which are stabilizing effects arising from the overlap of an occupied (donor) orbital with a neighboring unoccupied (acceptor) orbital. jddtonline.info The strength of these interactions is measured by the second-order perturbation energy, E(2). nih.gov

Table 3: Examples of NBO Donor-Acceptor Interactions

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π*(C=C) | High | Lone pair donation into phenyl ring |

| LP(O) | σ*(N-C) | Moderate | Lone pair donation into adjacent antibonding orbital |

| π(C=C) | π*(C=O) | Moderate | Pi-electron delocalization |

Note: This table illustrates the type of data generated from an NBO analysis. Actual values are specific to the molecule.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the molecule's flexibility and conformational landscape over time.

Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of a molecule. nih.gov This is typically done by systematically rotating specific bonds (defined by dihedral angles) and calculating the potential energy at each step to generate a potential energy surface (PES) scan. indexcopernicus.comdergipark.org.tr

For this compound, the key flexible bonds would be the N-C bond connecting the piperazine ring to the fluorophenyl group and the N-C bond of the carbaldehyde group. The PES scan reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most populated and stable conformer at equilibrium. indexcopernicus.comdergipark.org.tr Such studies on the related 1-(4-fluorophenyl)piperazine (B120373) have shown that different rotational angles lead to distinct conformers with varying stability. researchgate.netdergipark.org.tr This analysis is critical for understanding how the molecule's shape influences its interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that govern binding affinity.

Arylpiperazine derivatives are known to interact with a variety of receptors, including serotonin (B10506) and androgen receptors. nih.gov In studies on similar arylpiperazine compounds, the 4-fluorophenyl moiety has been shown to engage in crucial hydrophobic interactions within the binding pockets of target proteins. nih.gov The fluorine atom, being highly electronegative, can also participate in specific interactions such as hydrogen bonds or halogen bonds with receptor residues.

For instance, in the context of androgen receptor (AR) antagonism, docking studies of arylpiperazine derivatives have highlighted the importance of hydrophobic interactions in the ligand-binding domain. nih.gov The piperazine ring itself often acts as a central scaffold, positioning the aromatic moieties for optimal interaction. The carbaldehyde group on the piperazine ring of this compound can potentially form hydrogen bonds with polar amino acid residues, such as serine or threonine, in a receptor's active site, further anchoring the ligand and enhancing its binding affinity. The specific interactions, of course, depend on the topology and amino acid composition of the target binding site.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Molecular Fragment | Potential Interacting Residues | Type of Interaction |

| 4-Fluorophenyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic, π-π stacking |

| Fluorine Atom | Serine, Threonine, Asparagine | Hydrogen Bond, Halogen Bond |

| Piperazine Ring | Aspartic Acid, Glutamic Acid | Ionic Interaction (if protonated) |

| Carbaldehyde Oxygen | Serine, Threonine, Lysine | Hydrogen Bond |

Molecular Dynamics Simulations to Explore Receptor Binding and Conformational Flexibility

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes of both the ligand and the target protein over time. MD simulations are crucial for assessing the stability of the docked pose and for exploring the flexibility of the ligand within the binding pocket.

Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-receptor interactions and can be used to calculate the binding free energy, offering a more quantitative prediction of the ligand's potency.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For arylpiperazine derivatives, numerous SAR and QSAR studies have been conducted to identify the key structural features required for their activity at various biological targets. mdpi.com

In general, SAR studies of arylpiperazines have shown that the nature and position of substituents on the phenyl ring significantly impact potency and selectivity. The presence of a fluorine atom at the para-position of the phenyl ring, as in this compound, is a common feature in many biologically active arylpiperazines, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.

QSAR models for arylpiperazine derivatives have been developed to correlate their physicochemical properties with their biological activities. These models often utilize a range of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which can describe the electrostatic interactions with the receptor.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within the binding pocket.

Hydrophobic descriptors: (e.g., logP) which quantify the molecule's lipophilicity and its ability to cross cell membranes and engage in hydrophobic interactions.

Topological descriptors: which describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for a series of related compounds might take the form:

Biological Activity = c1(Electronic Descriptor) + c2(Steric Descriptor) - c3(Hydrophobic Descriptor) + constant*

Such models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

Analysis of Non-Covalent Interactions (NCI) and Electron Localization Function (ELF)

A deeper understanding of the chemical bonding and reactivity of a molecule can be gained through the analysis of non-covalent interactions (NCI) and the Electron Localization Function (ELF).

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within a molecule (intramolecular) and between molecules (intermolecular). For this compound, NCI analysis could reveal subtle intramolecular interactions that influence its conformational preferences. For example, weak hydrogen bonds between the fluorine atom and hydrogens on the piperazine ring could play a role in stabilizing a particular conformation.

Electron Localization Function (ELF) is a quantum chemical method that provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It offers a chemically intuitive picture of electron pairing and chemical bonding. An ELF analysis of a close analog, 1-(4-fluorophenyl)piperazine, has been reported, providing valuable insights that can be extrapolated to the carbaldehyde derivative. dergipark.org.tr

The ELF analysis reveals distinct regions of high electron localization corresponding to covalent bonds and lone pairs of electrons. dergipark.org.tr In the 4-fluorophenyl ring, high ELF values are observed for the C-C and C-H bonds, as well as for the C-F bond, indicating the covalent nature of these bonds. The lone pairs on the fluorine atom would also be clearly visible as regions of high electron localization. For the piperazine ring, the C-N, C-C, and C-H bonds would be characterized by high ELF values. The lone pair of electrons on the nitrogen atom not attached to the phenyl ring would also be a prominent feature. The introduction of the carbaldehyde group would show a high degree of electron localization in the C=O double bond and the lone pairs on the oxygen atom. This detailed electronic structure information is invaluable for understanding the molecule's reactivity and its potential for forming specific interactions with biological targets. dergipark.org.tr

Medicinal Chemistry and Pharmacological Mechanism Studies in Vitro and Preclinical Molecular Focus

Investigation of Molecular Interactions with Specific Biological Targets

Cell-Based Assays for Mechanistic Pathway Elucidation

Cell-based assays are crucial for understanding how chemical compounds exert their effects at a molecular level within a biological system. For derivatives containing the (4-fluorophenyl)piperazine moiety, such assays have been instrumental in clarifying their mechanism of action, particularly regarding their influence on specific proteins and signaling pathways.

In studies of a series of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a potent inhibitor of equilibrative nucleoside transporters (ENTs), cell-based models were essential. frontiersin.orgpolyu.edu.hk Researchers utilized nucleoside transporter-deficient cells that were specifically transfected to express human ENT1 and ENT2. polyu.edu.hk This setup allowed for precise measurement of the compounds' effects on the function of each transporter subtype. polyu.edu.hk

Key investigations focused on whether the inhibitory action of the compounds was due to a direct interaction with the transporter or an indirect effect, such as altering the expression or cellular location of the transporter protein. polyu.edu.hk Through these assays, it was determined that the most potent analogue, compound 3c, did not alter cell viability. frontiersin.orgpolyu.edu.hk Furthermore, it had no effect on the protein expression levels or the internalization of ENT1 and ENT2 transporters. frontiersin.orgpolyu.edu.hk This evidence strongly indicates that the compound acts as a direct, irreversible, and non-competitive inhibitor of the transporters' function, rather than by downregulating their presence in the cell membrane. frontiersin.orgpolyu.edu.hk

Table 1: Summary of Findings from Cell-Based Assays of an FPMINT Analogue (Compound 3c)

| Assay Type | Finding | Implication | Source |

|---|---|---|---|

| Cell Viability Assay | No effect on cell viability | The compound is not cytotoxic at effective concentrations. | frontiersin.org, polyu.edu.hk |

| Protein Expression Analysis | No change in ENT1 and ENT2 protein levels | The compound's inhibitory mechanism is not through reducing transporter synthesis. | frontiersin.org, polyu.edu.hk |

| Transporter Internalization Assay | No effect on the internalization of ENT1 and ENT2 | The compound does not cause the removal of transporters from the cell surface. | frontiersin.org, polyu.edu.hk |

Structure-Activity Relationship (SAR) Elucidation for Targeted Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For compounds containing the (4-fluorophenyl)piperazine scaffold, SAR studies have guided the optimization of their potency and selectivity for various biological targets.

A comprehensive SAR study was conducted on analogues of FPMINT to determine the structural requirements for inhibiting human equilibrative nucleoside transporters ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These studies revealed several key structural features that govern activity:

Naphthalene (B1677914) Moiety: Replacement of the naphthalene group with a simpler benzene (B151609) ring was found to eliminate the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This suggests the larger aromatic system is crucial for binding or proper orientation.

Substitutions on the Benzene Ring: The activity could be partially or fully restored by adding specific substituents to the benzene ring that replaced the naphthalene. For instance, adding a methyl group at the meta position or an ethyl group at the para position regained inhibitory activity for both ENT1 and ENT2. polyu.edu.hk

Fluorophenyl Moiety: The presence of a halogen substituent on the phenyl ring attached to the piperazine (B1678402) core was determined to be essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk The position of the halogen did not appear to be a critical factor. polyu.edu.hk

These findings highlight the specific structural requirements for activity and provide a roadmap for designing more potent and selective inhibitors. polyu.edu.hk Similar SAR principles have been applied to other piperazine derivatives. For example, studies on aryl alkanol piperazine derivatives identified that descriptors related to molecular shape, dipole moment, and electronic properties were key influencers of their ability to inhibit serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake, guiding the design of novel antidepressants. nih.gov In another study, derivatives based on a diphenyl methyl-piperazine core were synthesized and tested, leading to the identification of a potent T-type calcium channel blocker and establishing a clear SAR for this activity. nih.gov

Table 2: Structure-Activity Relationship of FPMINT Analogues on ENT1/ENT2 Inhibition

| Structural Modification | Impact on ENT1 Inhibition | Impact on ENT2 Inhibition | Source |

|---|---|---|---|

| Replacement of naphthalene with benzene | Abolished activity | Abolished activity | polyu.edu.hk |

| Addition of meta-methyl to benzene | Restored activity | Restored activity | polyu.edu.hk |

| Addition of para-ethyl to benzene | Restored activity | Restored activity | polyu.edu.hk |

| Addition of meta-chloro to benzene | Restored activity | No effect | polyu.edu.hk |

Radiosynthesis and Application in Molecular Imaging Research

The integration of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into molecules containing the (4-fluorophenyl)piperazine structure allows for their use as probes in Positron Emission Tomography (PET). nih.govnih.gov This non-invasive imaging technique enables the visualization and quantification of biological targets in preclinical animal models, providing valuable information for drug development. nih.govnih.gov

An example of such a probe is 1-([4-methoxy-¹¹C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine, abbreviated as [¹¹C]SA5845. nih.gov This compound was developed as a radioligand for imaging sigma (σ) receptors, which are implicated in various neurological functions and are expressed in some tumors. nih.gov The radiosynthesis involves labeling with ¹¹C, which has a short half-life of 20.4 minutes. nih.gov Preclinical evaluation in rodents demonstrated its utility. nih.gov Ex vivo autoradiography in rats showed a high density of the radioligand in brain regions known to be rich in σ receptors, such as the cortex, thalamus, and vestibular nucleus. nih.gov In vivo biodistribution studies in mice and PET imaging in rats further confirmed its potential for visualizing σ receptor-rich tumors. nih.gov

In another line of research, a piperazine-based compound was developed into an ¹⁸F-labeled PET tracer for imaging Fibroblast Activation Protein (FAP), a target expressed in the microenvironment of many tumors. nih.gov The radiosynthesis of the final tracer, [¹⁸F]4a, was achieved in a two-step process. nih.gov Preclinical evaluation showed that the tracer had high metabolic stability and favorable pharmacokinetics for imaging. nih.gov Biodistribution studies in mice revealed fast elimination through renal and hepatobiliary routes, a desirable property for a diagnostic imaging agent. nih.gov These examples underscore the successful application of radiosynthesized (4-fluorophenyl)piperazine derivatives in preclinical molecular imaging to visualize and study specific biological targets in vivo. nih.govnih.gov

Table 3: Preclinical PET Tracers Based on the (Fluorophenyl)piperazine Scaffold

| Radiotracer | Radionuclide | Target | Preclinical Application | Key Findings | Source |

|---|---|---|---|---|---|

| [¹¹C]SA5845 | ¹¹C | Sigma (σ) Receptors | Ex vivo autoradiography and in vivo PET imaging in rodents | High uptake in σ receptor-rich brain regions; visualization of σ receptor-positive tumors | nih.gov |

Applications As Chemical Intermediates and Synthons in Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Systems and Advanced Molecules

The 1-(4-fluorophenyl)piperazine (B120373) skeleton, the core of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde, is a foundational building block for an array of complex heterocyclic systems. Research has demonstrated the utility of this scaffold in synthesizing hybrid heterocyclic molecules with potential antimicrobial activities. For instance, starting from the parent amine, 1-(4-fluorophenyl)piperazine, a variety of multi-ring systems can be constructed through sequential reactions.

The introduction of the N-carbaldehyde (N-formyl) group provides a direct pathway for further synthetic elaborations. The aldehyde functionality can participate in a multitude of classic and modern organic reactions. It can be reduced to a methyl group, oxidized to a carboxylic acid, or, more significantly, used in carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations enable the fusion or attachment of additional heterocyclic rings to the piperazine (B1678402) core.

Examples of heterocyclic systems derived from the related 1-(4-fluorophenyl)piperazine precursor include:

1,3,4-Oxadiazoles: Formed through the reaction of a hydrazide intermediate with carbon disulfide.

1,3-Thiazolidines: Generated by treating the corresponding hydrazide with ethyl bromoacetate.

1,3-Oxazolidines and 1,3,4-Triazoles: Synthesized from precursor compounds derived from the initial scaffold.

The table below summarizes some complex heterocyclic systems that can be synthesized using the 1-(4-fluorophenyl)piperazine scaffold, illustrating the synthetic potential of its carbaldehyde derivative.

| Core Scaffold | Reaction Pathway | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Conversion to hydrazide, followed by reaction with carbon disulfide | 1,3,4-Oxadiazole derivatives | Scaffolds with known biological activities |

| 1-(4-Fluorophenyl)piperazine | Conversion to hydrazide, followed by treatment with ethyl bromoacetate | 4-Oxo-2-thioxo-1,3-thiazolidine derivatives | Intermediates for further functionalization |

| 1-(4-Fluorophenyl)piperazine | Multi-step synthesis from derived intermediates | 1,3-Oxazolidine and 1,3,4-Triazole derivatives | Access to diverse nitrogen-containing ring systems |

Precursor for Advanced Pharmaceutical Intermediates in Drug Discovery Pipelines

The piperazine ring is one of the most frequently utilized nitrogen-containing heterocycles in drug discovery, recognized as a "privileged structure" due to its prevalence in a wide range of pharmacologically active agents. mdpi.comnih.gov The specific 1-(4-fluorophenyl)piperazine moiety is a key component in numerous drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antiviral, and cardioprotective properties. mdpi.com

This compound functions as an advanced precursor in the drug discovery pipeline, offering a strategic entry point for synthesizing novel drug candidates. The carbaldehyde group is a versatile functional handle that allows medicinal chemists to systematically modify the structure as part of the lead optimization process. Through reactions such as reductive amination, Wittig reactions, and various condensation reactions, diverse side chains and pharmacophoric groups can be appended to the piperazine nitrogen. This enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

The piperazine moiety itself is valued for its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility, and for providing a scaffold that correctly orients functional groups for optimal interaction with biological targets. nbinno.comnih.gov The use of pre-functionalized synthons like this compound can significantly streamline the synthetic process, accelerating the design-synthesis-testing cycle that is central to modern drug discovery. nih.gov

Utility in Divergent Synthetic Pathways for Scaffold Diversity Generation

Divergent synthesis is a powerful strategy in modern organic chemistry that aims to generate a wide variety of structurally distinct compounds from a single, common intermediate. This approach is particularly valuable in drug discovery and chemical biology for creating libraries of molecules for high-throughput screening. This compound is an exemplary starting material for such divergent pathways due to the reactivity of its carbaldehyde group.

The aldehyde functionality can react with a broad spectrum of reagents to yield a diverse array of products. For example:

Reductive Amination: Reaction with various primary and secondary amines followed by reduction yields a library of N-substituted aminomethyl derivatives.

Wittig Reaction: Reaction with different phosphorus ylides converts the aldehyde into a range of substituted alkenes.

Grignard and Organolithium Reactions: Addition of organometallic reagents produces a variety of secondary alcohols, which can be further modified.

Condensation Reactions: Reactions with active methylene (B1212753) compounds (e.g., malonates, nitriles) can lead to the formation of new carbon-carbon bonds and potentially new ring systems.

This multi-faceted reactivity allows chemists to rapidly and efficiently explore the chemical space around the (4-fluorophenyl)piperazine core, generating significant scaffold diversity from one precursor. The resulting library of compounds can then be screened to identify molecules with novel or improved biological activities.

The following table illustrates the potential of this compound in a divergent synthesis approach.

| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold | Potential for Diversity |

|---|---|---|---|

| Reductive Amination | Primary/Secondary Amines (R¹R²NH) | -CH₂-NR¹R² | High (Vast number of commercially available amines) |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | -CH=CHR | High (Wide variety of ylides can be prepared) |

| Grignard Reaction | Organomagnesium Halides (RMgX) | -CH(OH)R | High (Diverse range of R groups can be introduced) |

| Knoevenagel Condensation | Active Methylene Compounds (Z-CH₂-Z') | -CH=C(Z)Z' | Moderate (Depends on the stability of the active methylene compound) |

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

The development of next-generation analogues of 4-(4-fluorophenyl)piperazine-1-carbaldehyde is a primary focus of ongoing research. The goal is to synthesize derivatives with improved selectivity for their biological targets and enhanced potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new compounds. researchgate.net

For instance, research on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has shown that modifications to the fluorophenyl and naphthalene (B1677914) moieties can significantly impact inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The presence and position of halogen substitutes on the fluorophenyl ring are essential for the inhibitory activity against both ENT1 and ENT2. polyu.edu.hk Such studies provide a roadmap for designing more effective and selective inhibitors based on the 4-(4-fluorophenyl)piperazine scaffold. The versatile nature of the piperazine (B1678402) ring allows for modifications that can lead to newer bioactive molecules with desired pharmacological activities. researchgate.net

Integration with Advanced Screening Technologies for High-Throughput Analysis

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid testing of large compound libraries to identify potential drug candidates. ncsu.edu The integration of HTS with the development of this compound derivatives can significantly accelerate the discovery of new therapeutic agents. HTS allows for the screening of hundreds of thousands of compounds per day, drastically reducing the timeline for drug discovery and development. ncsu.edunih.gov

While specific HTS campaigns for this compound are not extensively documented, the technology is well-suited for screening libraries of its derivatives against a wide array of biological targets. HTS can be employed in various formats, including biochemical assays and cell-based screens, to identify compounds that modulate the activity of specific enzymes, receptors, or cellular pathways. nih.gov Furthermore, HTS can be used for discovering novel solid forms of active pharmaceutical ingredients, which is crucial for drug development. eurofins.com The application of HTS to libraries derived from the 4-(4-fluorophenyl)piperazine scaffold holds the promise of identifying novel hits for a range of diseases.

Exploration of Novel Biological Targets for Therapeutic Innovation

The arylpiperazine moiety is known to interact with a variety of biological targets, particularly within the central nervous system. mdpi.com A key area of future research is the exploration of novel biological targets for derivatives of this compound to drive therapeutic innovation. While traditionally associated with CNS receptors, recent studies have highlighted the potential of arylpiperazines in other therapeutic areas, such as oncology. mdpi.comnih.govresearchgate.net

Arylpiperazine derivatives have been shown to exhibit anti-proliferative activity in different tumor cell lines, interacting with various molecular targets implicated in cancer pathogenesis. mdpi.comnih.gov For example, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents targeting topoisomerase II. mdpi.com Additionally, novel piperazine-based compounds are being investigated for their ability to target amyloid-β and tau peptides, which are hallmarks of Alzheimer's disease. nih.gov The exploration of such novel targets for compounds derived from this compound could lead to breakthroughs in treating a wide range of diseases.

Synergistic Computational-Experimental Approaches for Expedited Compound Discovery

The synergy between computational and experimental approaches has revolutionized drug design and discovery. emanresearch.orgcompchemhighlights.org For the 4-(4-fluorophenyl)piperazine scaffold, these integrated methods can expedite the identification and optimization of lead compounds. Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity and activity of new derivatives, guiding their synthesis and experimental evaluation. nih.govrsc.org

For example, in the development of novel androgen receptor (AR) antagonists, molecular docking studies have been used to understand the binding modes of arylpiperazine derivatives, providing insights for the design of more potent compounds. nih.gov Similarly, computational design has been employed to develop new epidermal growth factor receptor (EGFR) inhibitors. rsc.org These computational strategies, when combined with experimental validation, create a powerful and efficient workflow for drug discovery, which is highly applicable to the development of new therapeutics based on this compound.

Investigation of Stereoselective Synthesis for Chiral Derivatives

Many bioactive molecules are chiral, and their different enantiomers can have distinct pharmacological properties. The investigation of stereoselective synthesis for producing chiral derivatives of this compound is a critical research avenue. Asymmetric synthesis allows for the preparation of enantiomerically pure compounds, which is essential for developing drugs with improved therapeutic profiles and reduced side effects. nih.govdicp.ac.cnthieme-connect.comrsc.org

Recent advances in asymmetric catalysis have provided efficient methods for the synthesis of chiral piperazines and related heterocycles. dicp.ac.cnrsc.orgrsc.org For instance, palladium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral piperazin-2-ones, which can be converted to chiral piperazines. dicp.ac.cnrsc.org Other methodologies include the use of chiral auxiliaries and asymmetric 1,3-dipolar cycloaddition reactions. nih.govrsc.org Applying these stereoselective synthetic strategies to the 4-(4-fluorophenyl)piperazine scaffold will enable the creation of novel chiral compounds with potentially superior therapeutic properties.

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)piperazine-1-carbaldehyde, and how can reaction conditions influence yield?

Answer: The synthesis typically involves coupling 4-fluorophenylpiperazine derivatives with carbonyl-containing reagents. For example, a general procedure involves reacting 1-(4-fluorophenyl)piperazine with benzoyl chloride derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents like DCM or ethanol enhance reactivity .

- Temperature control : Room temperature (20–25°C) minimizes side reactions .

- Stoichiometry : A 1:1 molar ratio of piperazine to carbonyl reagent ensures balanced reactivity.

Yield variations (e.g., 41–92% in related compounds) depend on substituent steric effects and purification methods (e.g., crystallization vs. flash chromatography) .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound derivatives?

Answer: 1H and 13C NMR are critical for verifying substitution patterns and carbaldehyde formation. Key spectral features include:

- Piperazine protons : Peaks at δ 2.45–3.82 ppm (CH2 groups) and aromatic protons at δ 6.69–7.32 ppm .

- Carbaldehyde signal : A distinct aldehyde proton peak near δ 9.8–10.2 ppm (absent in non-carbonyl analogs).

- Fluorophenyl group : Coupling constants (J = 8–10 Hz) confirm para-substitution .

Elemental analysis (e.g., C, H, N) further validates purity, with <0.3% deviation between calculated and observed values indicating high reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorophenylpiperazine derivatives?

Answer: Contradictions often arise from substituent-dependent effects. For example:

- Cytotoxicity : Mannich bases with 4-fluorophenyl groups show moderate activity (IC50: 10–50 µM) against cancer cells, but analogs with bulkier substituents (e.g., bromophenyl) exhibit reduced potency due to steric hindrance .

- Enzyme inhibition : Carbonic anhydrase inhibition (hCA I/II) varies with electron-withdrawing groups; fluorine enhances binding affinity by 2–3 fold compared to non-halogenated analogs .

Methodological approach : - Perform dose-response assays across multiple cell lines.

- Use molecular docking to correlate substituent effects with target interactions.

- Validate findings with kinetic studies (e.g., Ki measurements) .

Q. What strategies are effective for optimizing fluorophenylpiperazine derivatives to enhance metabolic stability?

Answer: Metabolic stability is influenced by:

- Piperazine ring modifications : Introducing methyl or acetyl groups at the N-position reduces oxidative deamination .

- Carbaldehyde substitution : Replacing the aldehyde with a bioisostere (e.g., amide or ketone) improves plasma stability while retaining target affinity .

- Prodrug design : Masking the aldehyde as a Schiff base (e.g., with amino acids) enhances oral bioavailability .

Experimental validation : - Microsomal assays : Compare half-life (t1/2) of parent compound vs. derivatives.

- LC-MS/MS : Track metabolite formation in hepatocyte models .

Key Recommendations for Researchers

- Prioritize computational modeling (e.g., DFT or MD simulations) to predict substituent effects before synthesis .

- Use high-resolution mass spectrometry (HRMS) to confirm novel derivatives, especially when spectral overlaps occur .

- Cross-validate biological data with orthogonal assays (e.g., fluorescence polarization + SPR) to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.